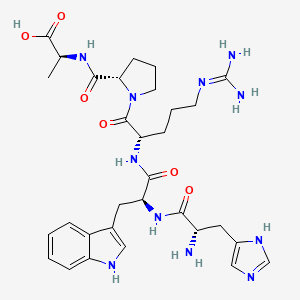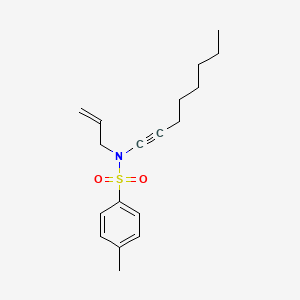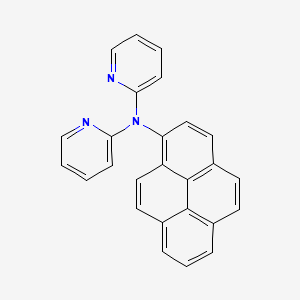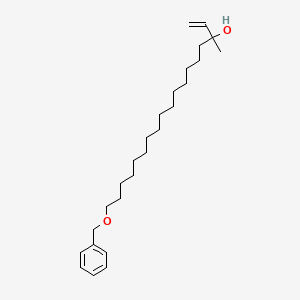![molecular formula C24H23N3O2S B12532261 1H-Indazole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)- CAS No. 651336-17-3](/img/structure/B12532261.png)
1H-Indazole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indazole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)- is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a phenylmethyl group attached to the pyrrolidinyl ring and a phenylsulfonyl group at the third position of the indazole ring. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)- can be achieved through various synthetic routes. One common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction typically proceeds under basic conditions, utilizing reagents such as hydrazine and benzonitrile . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, have also been employed to synthesize indazole derivatives .
Industrial Production Methods: Industrial production of indazole derivatives often involves optimizing reaction conditions to achieve high yields and purity. Metal-catalyzed synthesis generally produces good to excellent yields with minimal formation of byproducts . The use of solvent-free conditions and environmentally friendly reagents is also explored to enhance the sustainability of the production process .
化学反応の分析
Types of Reactions: 1H-Indazole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the phenylmethyl and phenylsulfonyl groups, which can participate in electrophilic and nucleophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in the reactions of indazole derivatives include oxidizing agents such as tert-butyl nitrite and reducing agents like sodium borohydride . Reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and the application of heat or microwave irradiation to facilitate the reactions .
Major Products: The major products formed from the reactions of 1H-Indazole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .
科学的研究の応用
1H-Indazole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, indazole derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antibacterial agents . The compound’s ability to inhibit specific enzymes and receptors makes it a valuable tool in drug discovery and development .
作用機序
The mechanism of action of 1H-Indazole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and disrupting cellular processes . Additionally, the phenylsulfonyl group may enhance the compound’s binding affinity and selectivity for specific targets .
類似化合物との比較
Similar Compounds: Similar compounds to 1H-Indazole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)- include other indazole derivatives such as 1H-Indazole-3-carboxylic acid and 1H-Indazole-3-(trimethylsilyl)- . These compounds share the indazole core structure but differ in the substituents attached to the ring.
Uniqueness: The uniqueness of 1H-Indazole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenylmethyl and phenylsulfonyl groups enhances the compound’s reactivity and potential therapeutic applications compared to other indazole derivatives .
特性
CAS番号 |
651336-17-3 |
|---|---|
分子式 |
C24H23N3O2S |
分子量 |
417.5 g/mol |
IUPAC名 |
3-(benzenesulfonyl)-1-(1-benzylpyrrolidin-3-yl)indazole |
InChI |
InChI=1S/C24H23N3O2S/c28-30(29,21-11-5-2-6-12-21)24-22-13-7-8-14-23(22)27(25-24)20-15-16-26(18-20)17-19-9-3-1-4-10-19/h1-14,20H,15-18H2 |
InChIキー |
FOUDZMZUEYDVRY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1N2C3=CC=CC=C3C(=N2)S(=O)(=O)C4=CC=CC=C4)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6-Methoxy-2'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12532181.png)
![4-[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]butanoic acid](/img/structure/B12532186.png)


![4-{2-[(1S)-1-aminoethyl]-1,3-thiazol-4-yl}-2,6-di-tert-butylphenol](/img/structure/B12532203.png)
![4,5-Bis[(trimethylsilyl)ethynyl]benzene-1,2-diamine](/img/structure/B12532211.png)
![N-[2-(Propan-2-YL)-9H-thioxanthen-9-ylidene]hydroxylamine](/img/structure/B12532214.png)
![Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-](/img/structure/B12532216.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B12532222.png)


![N,N-Bis(2-hydroxyethyl)-4-{[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide](/img/structure/B12532249.png)
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-[(1S)-1-[(5E)-5-(6-diphenylphosphanylcyclohexa-2,4-dien-1-ylidene)cyclopenta-1,3-dien-1-yl]ethyl]phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B12532255.png)

